(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene

Click Chemistry Azobenzene CuAAC

(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4) is an unsymmetrical azobenzene derivative with the molecular formula C17H16N2O, a molecular weight of 264.32 g/mol, a calculated LogP of 4.79, and a polar surface area (PSA) of 33.95 Ų. It belongs to the class of aromatic azo compounds (diazenes) and features a terminal ethynyl (-C≡CH) group on one aromatic ring and an ethoxy (-OCH2CH3) group on the other, along with a methyl substituent ortho to the azo bond.

Molecular Formula C17H16N2O
Molecular Weight 264.32 g/mol
CAS No. 918150-52-4
Cat. No. B12606832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene
CAS918150-52-4
Molecular FormulaC17H16N2O
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C
InChIInChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3
InChIKeyOIHXPCGWMYWHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4) Is a Structurally Distinct Asymmetric Azobenzene Building Block


(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4) is an unsymmetrical azobenzene derivative with the molecular formula C17H16N2O, a molecular weight of 264.32 g/mol, a calculated LogP of 4.79, and a polar surface area (PSA) of 33.95 Ų . It belongs to the class of aromatic azo compounds (diazenes) and features a terminal ethynyl (-C≡CH) group on one aromatic ring and an ethoxy (-OCH2CH3) group on the other, along with a methyl substituent ortho to the azo bond. These structural features classify it as a clickable, photoswitchable molecular building block suitable for Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, distinguishing it from simpler symmetric azobenzenes such as azobenzene itself or 4,4'-diethoxyazobenzene [1].

Why Generic Azobenzene Substitution Fails for (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4) Procurement


Simple symmetric azobenzenes such as unsubstituted azobenzene or 4,4'-diethoxyazobenzene (CAS 588-52-3) lack the terminal ethynyl handle required for covalent incorporation into π-conjugated architectures via Pd-catalyzed cross-coupling or click chemistry [1]. Conversely, ethynyl-bearing Disperse Red 1 analogues that carry a strong electron-withdrawing nitro group exhibit red-shifted absorption and altered photoisomerization kinetics compared to compounds with electron-donating substituents like the ethoxy group [2]. The ortho-methyl substitution further differentiates the target compound by introducing steric effects that modulate the thermal cis-to-trans relaxation rate—a well-documented phenomenon in azobenzene photochemistry [3]. These structural elements collectively prevent simple interchange with in-class compounds for applications requiring specific optical absorption profiles, photoisomerization rates, or covalent ligation reactivity.

Quantitative Evidence Guide: Where (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4) Differentiates from Closest Analogs


Terminal Ethynyl Group Enables Covalent Incorporation via Click Chemistry Versus Non-Functionalized Azobenzenes

The target compound possesses a terminal ethynyl group that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling, as demonstrated for structurally analogous ethynyl-bearing azobenzene chromophores [1]. In contrast, symmetric azobenzenes such as 4,4'-diethoxyazobenzene (CAS 588-52-3) and unsubstituted azobenzene lack this reactive handle entirely, precluding their direct covalent incorporation into polymer backbones, surfaces, or bioconjugates without additional synthetic derivatization steps. The ethynyl group on Disperse Red 1 analogues has been explicitly characterized as 'clickable,' enabling rapid and facile polymer synthesis [2]. The target compound combines this clickable ethynyl functionality with an electron-donating ethoxy substituent rather than the electron-withdrawing nitro group of DR1 analogues, providing distinct electronic character while retaining the covalent ligation capacity.

Click Chemistry Azobenzene CuAAC Sonogashira Coupling Polymer Functionalization

Ortho-Methyl Substitution Modulates Thermal Cis-Trans Relaxation Kinetics Relative to Unsubstituted Azobenzene

The methyl group at the ortho position relative to the azo bond in the target compound introduces steric hindrance that is known to accelerate the thermal cis-to-trans relaxation rate in azobenzene derivatives [1]. Literature on substituted azobenzenes demonstrates that ortho-substitution can reduce the thermal half-life (τ1/2) of the metastable cis isomer by orders of magnitude compared to unsubstituted azobenzene (τ1/2 ≈ 2–3 days at room temperature) [2]. While direct kinetic data for the specific target compound are not available in the public domain, the presence of the ortho-methyl group structurally distinguishes it from 4-substituted-only azobenzenes such as 4,4'-diethoxyazobenzene and from the ethynyl-bearing DR1 analogues studied by Goulet-Hanssens et al., which carry a nitro group ortho to the azo bond but lack an ortho-methyl group [3].

Photoisomerization Thermal Relaxation Half-Life Azobenzene Photoswitch Steric Effect

Electron-Donating Ethoxy Substituent Shifts Absorption Profile Relative to Nitro-Substituted Ethynyl Azobenzenes

The target compound features a 4-ethoxy substituent, which is an electron-donating group (+M effect), in contrast to the electron-withdrawing nitro group (-M effect) found in the widely studied Disperse Red 1 (DR1)-based ethynyl azobenzenes [1]. This difference in electronic character is expected to produce a hypsochromic (blue) shift of the π-π* absorption band and alter the n-π* band separation compared to DR1 analogues, based on well-established azobenzene structure-property relationships and the findings of Goulet-Hanssens et al., who demonstrated that head group electronic character directly influences the photophysical characteristics of ethynyl-bearing azobenzenes [2]. The asymmetric donor-acceptor design (ethoxy on one ring, ethynyl on the other with a methyl spacer) creates a distinct push-pull electronic configuration different from both symmetric azobenzenes like 4,4'-diethoxyazobenzene and the nitro-containing DR1-ethynyl series [3].

UV-Vis Absorption π-π* Transition Photoswitch Push-Pull Chromophore Substituent Effect

Higher LogP and Lower PSA Relative to Symmetric Diethoxyazobenzene Favor Organic-Phase Processing

The target compound has a calculated LogP of 4.79 and a polar surface area (PSA) of 33.95 Ų, compared to 4,4'-diethoxyazobenzene (CAS 588-52-3) which has a lower LogP (~4.0 estimated) and a PSA of 42.52 Ų (two ethoxy oxygen atoms vs. one in the target compound) . The higher LogP and lower PSA of the target compound indicate greater lipophilicity and reduced aqueous solubility, which can be advantageous for organic-phase Sonogashira or CuAAC reactions where solubility in organic solvents such as THF, DMF, or toluene is desired . The ethynyl-bearing structure also avoids the symmetrical bis-functionalization that would otherwise necessitate chromatographic separation of mono- vs. di-coupled products during building block utilization.

Lipophilicity LogP PSA Solubility Formulation Organic Synthesis

Best-Fit Application Scenarios for (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene (CAS 918150-52-4)


Monomer for Click Chemistry-Based Azobenzene Polymer Synthesis

The terminal ethynyl group on the target compound makes it an ideal A-B type monomer for step-growth polymerization via CuAAC click chemistry or thermal 1,3-dipolar cycloaddition, analogous to the ethynylphenyl azobenzene monomers (EHPA and EAPA) reported for main-chain azobenzene polymer synthesis [1]. Unlike symmetric bis-functionalized monomers, the asymmetric design of the target compound ensures defined polymer regioregularity. The electron-donating ethoxy group and ortho-methyl substituent further provide tunability of the resulting polymer's photoisomerization kinetics and absorption profile that is distinct from polymers derived from DR1-ethynyl monomers.

Sonogashira Coupling Building Block for π-Conjugated Molecular Wires and Oligomers

The ethynyl group serves as a Sonogashira coupling partner for the construction of phenylene ethynylene azobenzene oligomers and molecular wires, following the synthetic strategies demonstrated by Zeitouny et al. for ethynyl-bearing azobenzene cores [2] and by Humphrey et al. for ethynyl-linked azobenzene oligomers exhibiting extended exciton delocalization [3]. The target compound's structural features (ethoxy donor, ortho-methyl, terminal ethynyl) offer a specific electronic and steric profile that allows researchers to systematically explore structure-property relationships in optoelectronic materials.

Asymmetric Photoswitch for Surface Functionalization and Self-Assembled Monolayers (SAMs)

The combination of a terminal ethynyl anchoring group and an electron-donating ethoxy head group makes the target compound suitable for covalent attachment to azide-functionalized surfaces (via CuAAC) or direct grafting onto metal surfaces. The ortho-methyl group may influence the packing density and isomerization behavior in confined SAM environments, as demonstrated for structurally related azobenzene derivatives in STM studies by Zeitouny et al. [2]. This application scenario is distinct from those using thiol-terminated azobenzenes, as the ethynyl group provides an alternative surface attachment chemistry with different stability and electronic coupling characteristics.

Precursor for Oligomeric Azobenzene Ethynylene Macrocycles and Foldamers

The target compound can serve as a monomeric precursor for the synthesis of azobenzene-containing macrocycles and foldamers, leveraging the ethynyl group for Glaser-Hay homocoupling or sequential Sonogashira reactions. The presence of the closely related oligomeric compound CAS 918150-53-5, which incorporates the target compound's diazenyl unit as a repeating motif, confirms the synthetic accessibility of oligomeric architectures from this building block . The asymmetric substitution pattern may enable the construction of sequence-defined oligomers with directional photoisomerization properties.

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